
7-Bromoquinoline
Overview
Description
7-Bromoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6BrN. It is a derivative of quinoline, where a bromine atom is substituted at the seventh position of the quinoline ring. Quinoline itself is a fundamental structure in many natural and synthetic compounds, known for its applications in medicinal and industrial chemistry.
Synthetic Routes and Reaction Conditions:
Classical Methods: The synthesis of this compound can be achieved through various classical methods such as the Skraup synthesis, Friedländer synthesis, and Conrad-Limpach synthesis. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.
Halogenation: Another common method involves the bromination of quinoline. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods:
Ullmann-Type Coupling Reaction: This method involves the nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide to form an azido complex intermediate, which is then cyclized to form this compound.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
- The major products formed from these reactions depend on the nucleophile used. For example, using sodium azide results in the formation of azidoquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 7-bromoquinoline. For instance, Ezeokonkwo et al. synthesized several this compound-5,8-dione derivatives through nucleophilic amination with aryl sulphonamides. The resulting compounds exhibited notable antibacterial activity against various strains, including Klebsiella pneumoniae and Salmonella typhi , with Minimum Inhibitory Concentration (MIC) values ranging from 0.80 to 1.00 mg/ml . These findings suggest that modifications of this compound can lead to the development of new antibiotics effective against resistant bacterial strains.
Anticancer Properties
The compound also shows promise as an anticancer agent. A study on RM-581, an aminosteroid derivative containing a quinoline side chain, demonstrated its cytotoxic activity against breast cancer cells (MCF-7). The compound's mechanism involved inducing endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells . This highlights the potential of this compound derivatives in cancer therapy, particularly in targeting specific cellular pathways.
Organic Synthesis Intermediates
This compound serves as a crucial intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its derivatives are often used in synthesizing pharmaceuticals due to their ability to undergo various chemical transformations while maintaining structural integrity. For example, it has been utilized in the synthesis of isoquinolines and other nitrogen-containing heterocycles that exhibit biological activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound derivatives and biological targets. The synthesized compounds were evaluated for their binding affinity to bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. The docking results indicated promising interactions, which correlate with the observed antimicrobial activities . This computational approach aids in rational drug design by identifying potential lead compounds for further development.
Data Summary Table
Case Studies
- Antimicrobial Study : Ezeokonkwo et al. synthesized various sulphonamide derivatives from this compound-5,8-dione and assessed their antibacterial properties against clinical isolates. The study confirmed their potential as new antibiotic candidates .
- Cytotoxicity Investigation : The study on RM-581 demonstrated that modifications to the quinoline structure could enhance its anticancer efficacy while providing insights into its mechanism of action through fluorescence microscopy .
- Synthesis Method Development : Research into efficient synthetic routes for 7-bromoisoquinoline highlights its versatility as a precursor for pharmaceutical compounds with significant therapeutic effects .
Mechanism of Action
The mechanism of action of 7-Bromoquinoline and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The bromine atom can participate in halogen bonding, which enhances the binding affinity to target molecules. This interaction can inhibit the function of enzymes or receptors, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the bromine substitution.
8-Bromoquinoline: Another brominated derivative with the bromine atom at the eighth position.
Chloroquinoline: A similar compound where a chlorine atom is substituted instead of bromine.
Uniqueness:
- The position of the bromine atom in 7-Bromoquinoline provides unique electronic and steric properties, making it distinct from other halogenated quinolines. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
7-Bromoquinoline, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, antimicrobial properties, and potential applications in drug development, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by a bromine atom at the seventh position of the quinoline ring. Its synthesis typically involves bromination of quinoline derivatives or direct halogenation methods. The compound can serve as a precursor for various derivatives, which can enhance its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial properties. One notable study synthesized N-(this compound-5,8-dione) sulphonamide derivatives through nucleophilic amination. These derivatives were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains.
Key Findings:
- The synthesized compounds showed minimum inhibitory concentration (MIC) values ranging from 0.80 to 1.00 mg/ml , indicating effective antimicrobial potency against tested pathogens such as Klebsiella pneumoniae and Salmonella typhi .
- Molecular docking studies revealed that these compounds interact with dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria, with inhibition constants (Ki) between 529.80 µM and 1.42 mM .
Study 1: Synthesis and Evaluation of Sulphonamide Derivatives
A comprehensive study focused on synthesizing sulphonamide derivatives from this compound-5,8-dione demonstrated their potential as antibiotic agents. The study utilized spectral analysis (UV, FTIR, NMR) to confirm the chemical structures of the derivatives .
Compound | MIC (mg/ml) | Target Pathogen |
---|---|---|
5b | 0.80 | Klebsiella pneumoniae |
5d | 1.00 | Salmonella typhi |
This study highlighted that while the new compounds exhibited promising activity, they did not surpass the efficacy of standard antibiotics used for comparison.
Study 2: Mechanistic Insights
Another investigation into the mechanism of action of quinoline-based compounds revealed that modifications to the quinoline structure could enhance cytotoxic effects on cancer cells. For instance, an aminosteroid derivative with a quinoline side chain displayed potent cytotoxicity against breast cancer cells (MCF-7), suggesting that structural modifications can significantly influence biological activity .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profiles of this compound derivatives indicate favorable drug-like properties:
- Molecular Weight : Ranges from 314.32 to 359.31 Da , which is optimal for oral bioavailability.
- Lipophilicity : Values between 1.14 and 1.79 , indicating good membrane permeability .
These characteristics make them suitable candidates for further development in pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Bromoquinoline, and how can purity be optimized?
- Methodological Answer : The most common synthesis involves bromination of quinoline derivatives using reagents like or in controlled conditions. Optimization includes monitoring reaction temperature (e.g., 80–100°C) and solvent choice (e.g., for homogeneous mixing). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is critical. Purity should be confirmed by HPLC (>95%) and melting point analysis (reported range: 112–115°C) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- -NMR : Look for aromatic proton signals between δ 7.5–9.0 ppm, with distinct splitting patterns due to bromine’s electron-withdrawing effect.
- -NMR : A quaternary carbon adjacent to bromine typically appears at ~130 ppm.
- Mass Spectrometry : Expect a molecular ion peak at m/z 212/214 (Br isotopic pattern).
Cross-validation with IR (C-Br stretch ~560 cm) and elemental analysis (C: 45.3%, H: 2.8%, Br: 37.7%) enhances reliability .
Q. How can researchers ensure reproducibility in this compound-based reactions?
- Methodological Answer : Document exact stoichiometry (e.g., 1.1 equivalents of brominating agent), solvent drying methods (e.g., molecular sieves for ), and reaction time (monitored by TLC). Publish detailed experimental protocols, including inert atmosphere requirements (argon/nitrogen) and temperature calibration. Reproducibility issues often arise from trace moisture or impurities in starting materials .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in -NMR shifts may arise from solvent polarity or aggregation effects. To resolve:
Compare data across solvents (DMSO-d6 vs. CDCl3).
Perform 2D NMR (COSY, HSQC) to confirm assignments.
Use computational methods (DFT calculations) to predict shifts and compare with experimental data.
Contradictory mass spectrometry results may indicate decomposition; analyze samples immediately post-purification and employ low-ionization-energy ESI-MS .
Q. What strategies are effective in elucidating the reaction mechanisms of this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy.
- Isotopic Labeling : Use -labeled quinoline to track bond reorganization.
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to identify transition states and activation barriers.
Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be tested using radical scavengers (TEMPO) or conductivity measurements .
Q. How can solvent effects on this compound’s reactivity be systematically studied?
- Methodological Answer : Design a solvent matrix varying polarity (, , ) and dielectric constant. Measure reaction rates (UV-Vis kinetics) and correlate with Kamlet-Taft parameters. Use linear free-energy relationships (LFER) to quantify solvent contributions. Advanced studies may involve MD simulations to model solvation shells .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill equation ().
- ANOVA with post-hoc tests : Compare IC values across cell lines.
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets.
Report confidence intervals and p-values (α=0.05) following guidelines in to avoid misuse of "significance" .
Q. Methodological Considerations
- Data Contradictions : Always cross-reference findings with prior literature (e.g., conflicting melting points may reflect polymorphic forms). Use systematic reviews (PRISMA framework) to assess data quality .
- Experimental Design : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO frameworks for hypothesis-driven studies .
Properties
IUPAC Name |
7-bromoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBSZCUHOLWQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334593 | |
Record name | 7-bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4965-36-0 | |
Record name | 7-Bromoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4965-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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